4-(4-Fluorophenoxy)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related fluorophenols, like 4-[18F]Fluorophenol, involves nucleophilic labelling methods starting from [18F]fluoride, indicating that similar methods could potentially apply to 4-(4-Fluorophenoxy)benzonitrile (Ross et al., 2011). Bis(4-benzyloxyphenyl)iodonium salts have been effective as precursors for the synthesis of fluorophenols, hinting at possible pathways for synthesizing complex molecules bearing the 4-(4-Fluorophenoxy) moiety (Helfer et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(4-Fluorophenoxy)benzonitrile, such as 4-(Dimethyl-amino)benzonitrile, reveals dual fluorescence due to an intramolecular charge-transfer state, with studies showing a twisted geometry in the excited state (Köhn & Hättig, 2004). This suggests that 4-(4-Fluorophenoxy)benzonitrile may also exhibit interesting photophysical properties.
Chemical Reactions and Properties
Radiation-induced studies on benzonitriles show that metal ions can significantly affect the hydroxylation of benzonitriles, leading to a high conversion of OH radicals to phenols (Eberhardt, 1977). This indicates that 4-(4-Fluorophenoxy)benzonitrile could undergo similar reactions in the presence of specific metal salts, affecting its chemical properties.
Physical Properties Analysis
The liquid-crystalline properties of dissymmetric molecules, including benzonitriles, show notable smectic properties, characterized by smectic A and B phases (Duan et al., 1999). This suggests that 4-(4-Fluorophenoxy)benzonitrile might also exhibit liquid-crystalline behavior under certain conditions.
Chemical Properties Analysis
The chemical stability and reactivity of 4-(4-Fluorophenoxy)benzonitrile can be inferred from studies on similar compounds. For example, the introduction of fluoro-substituents in benzonitriles affects their fluorescence quantum yields and decay times in alkane solvents, indicating that the fluorophenoxy group in 4-(4-Fluorophenoxy)benzonitrile could influence its photophysical properties and reactivity (Druzhinin et al., 2001).
Scientific Research Applications
Photocatalytic Generation of Electrophilic Intermediates
The photocatalytic generation of electrophilic intermediates using compounds related to 4-(4-Fluorophenoxy)benzonitrile has been explored. For instance, the single-electron reduction of bench-stable and commercially available 4-(trifluoromethoxy)benzonitrile led to the fragmentation into fluorophosgene and benzonitrile. This process was used for the preparation of carbonates, carbamates, and urea derivatives (Petzold et al., 2018).
Synthesis of Radiopharmaceuticals
4-(4-Fluorophenoxy)benzonitrile derivatives have applications in the synthesis of radiopharmaceuticals. For example, 4-[18F]Fluorophenol, a compound with a similar structure, serves as a versatile synthon for more complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety. A nucleophilic labeling method starting from [18F]fluoride was developed for this purpose (Ross, Ermert, & Coenen, 2011).
Photophysical Phenomena in Polar Solutions
Research into the excited-state relaxation process of DMABN (4-(N,N -dimethylamino)benzonitrile) in polar solutions contributes to understanding dual fluorescence, a rare photophysical phenomenon. These studies help in the unambiguous assignment of fluorescence bands and provide insights into the behavior of similar compounds (Kochman & Durbeej, 2020).
Electrochemical Applications
Compounds related to 4-(4-Fluorophenoxy)benzonitrile are used in electrochemical applications. For instance, 4-(Trifluoromethyl)-benzonitrile has been employed as a novel electrolyte additive for high voltage lithium-ion batteries, enhancing the cyclic stability of the batteries (Huang et al., 2014).
Liquid Crystal Research
The influence of lateral groups on 4-cyanobiphenyl-benzonitrile-based dimers has been studied, contributing to the understanding of liquid crystal behavior and the influence of different chemical groups and spacers on this behavior (K et al., 2022).
Corrosion Inhibition Studies
Benzonitrile derivatives, closely related to 4-(4-Fluorophenoxy)benzonitrile, have been explored for their role as corrosion inhibitors for mild steel in acidic environments. This research combines experimental and computational studies to understand the molecular structure's effect on corrosion inhibition efficiency (Chaouiki et al., 2018).
properties
IUPAC Name |
4-(4-fluorophenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVPHQNXBDDVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363418 | |
Record name | 4-(4-fluorophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)benzonitrile | |
CAS RN |
215589-24-5 | |
Record name | 4-(4-fluorophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Fluorophenoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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